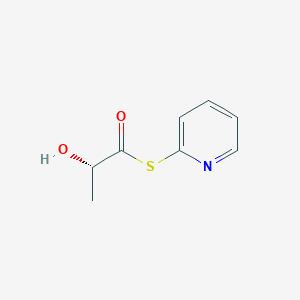

S-pyridin-2-yl (2S)-2-hydroxypropanethioate

Description

S-Pyridin-2-yl (2S)-2-hydroxypropanethioate is a chiral thioester characterized by a pyridin-2-yl group linked via a sulfur atom to a (2S)-2-hydroxypropanoyl moiety. Its molecular formula is C₈H₉NO₂S, with a molecular weight of 183.23 g/mol. Thioesters, in general, are sulfur analogs of oxygen esters, known for enhanced lipophilicity and resistance to enzymatic hydrolysis, making them valuable in pharmaceutical intermediates or prodrug design .

Properties

CAS No. |

597542-44-4 |

|---|---|

Molecular Formula |

C8H9NO2S |

Molecular Weight |

183.23 g/mol |

IUPAC Name |

S-pyridin-2-yl (2S)-2-hydroxypropanethioate |

InChI |

InChI=1S/C8H9NO2S/c1-6(10)8(11)12-7-4-2-3-5-9-7/h2-6,10H,1H3/t6-/m0/s1 |

InChI Key |

XQFYWVDBCLVCLO-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)SC1=CC=CC=N1)O |

Canonical SMILES |

CC(C(=O)SC1=CC=CC=N1)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Mercaptopyridine (Pyridin-2-yl Thiol)

2-Mercaptopyridine is commercially available or can be synthesized by reduction of 2-pyridinethiol derivatives. It serves as the sulfur nucleophile in the thioester formation.

Formation of S-pyridin-2-yl Thioesters via Triphosgene-Mediated Coupling

A highly reliable and scalable method for preparing S-pyridin-2-yl thioesters, including this compound, involves the use of triphosgene as a carbonyl source to generate the thioester bond.

Procedure Summary (adapted from a recent Organic Syntheses protocol):

- In an inert atmosphere (argon), 2-mercaptopyridine (2 equiv) is dissolved in anhydrous dichloromethane at 0 °C.

- Triethylamine (2.1 equiv) is added as a base.

- Triphosgene is added slowly to the reaction mixture, which facilitates the formation of an intermediate thiocarbonyl chloride species.

- The chiral 2-hydroxypropanoyl derivative (e.g., (2S)-2-hydroxypropanoic acid or its activated form) is then introduced to react with the intermediate, forming the desired thioester.

- The reaction is typically stirred at room temperature for 1 hour.

- Workup involves aqueous quenching, extraction, and purification by chromatography or crystallization.

This method offers:

- High yields and purity.

- Preservation of stereochemistry at the 2-position.

- Mild reaction conditions avoiding harsh reagents.

Alternative Methods: Oxidative Coupling and Nucleophilic Substitution

Other methods reported in literature include:

- Oxidative coupling of 2-mercaptopyridine with activated esters of (2S)-2-hydroxypropanoic acid.

- Nucleophilic substitution of acid chlorides or anhydrides of (2S)-2-hydroxypropanoic acid with 2-mercaptopyridine under base catalysis.

However, these methods may require careful control of reaction conditions to avoid racemization or side reactions.

Research Findings and Data Summary

| Preparation Method | Key Reagents/Conditions | Yield (%) | Stereochemical Integrity | Notes |

|---|---|---|---|---|

| Triphosgene-mediated coupling | 2-mercaptopyridine, triphosgene, Et3N, DCM, 0 °C to RT | 80-90 | High | Scalable, mild, preserves chirality |

| Oxidative coupling | Activated ester of (2S)-2-hydroxypropanoic acid, 2-mercaptopyridine, base | 60-75 | Moderate to high | Requires careful pH control |

| Nucleophilic substitution | Acid chloride of (2S)-2-hydroxypropanoic acid, 2-mercaptopyridine, base | 65-85 | Moderate | Potential racemization risk |

Notes on Stereochemistry and Purity

- The (2S) configuration of the hydroxypropanethioate moiety is sensitive to reaction conditions; mild bases and low temperatures are preferred to avoid racemization.

- Purification by chromatography or recrystallization is essential to obtain high-purity product.

- Analytical methods such as chiral HPLC and NMR spectroscopy are used to confirm stereochemical integrity and purity.

Summary of Advantages of the Triphosgene Method

- One-pot synthesis with minimal steps.

- Avoids use of hazardous reagents like acid chlorides prepared separately.

- High yield and stereochemical retention.

- Amenable to scale-up for industrial or research applications.

Chemical Reactions Analysis

Types of Reactions: S-pyridin-2-yl (2S)-2-hydroxypropanethioate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or alcohols.

Substitution: The thioester group can be substituted with other nucleophiles to form different esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and alcohols.

Substitution: Various esters and amides.

Scientific Research Applications

Chemistry: S-pyridin-2-yl (2S)-2-hydroxypropanethioate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of thioesters in biological systems .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism by which S-pyridin-2-yl (2S)-2-hydroxypropanethioate exerts its effects involves the interaction of its thioester group with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions and influencing the reactivity of the compound .

Comparison with Similar Compounds

Table 1: Key Properties of S-Pyridin-2-yl (2S)-2-hydroxypropanethioate and Analogs

Reactivity and Stability

- Thioate vs. Phosphonothioate: The target compound’s carbothioate group differs from the phosphonothioate in , which contains a phosphorus center. Phosphonothioates exhibit higher toxicity and are regulated as chemical weapons due to their acetylcholinesterase inhibition . In contrast, carbothioates like the target compound are less toxic and more likely to be explored for therapeutic uses.

- Thioate vs. Oxygen esters are more susceptible to hydrolysis by esterases, limiting their in vivo half-life.

- Chirality : The (2S)-configuration in the target compound contrasts with the (1R,2S,5R)-stereochemistry of the menthol analog in . Chirality in thioesters can influence enantioselective interactions in drug-receptor binding or catalytic processes.

Research Findings and Data

Table 2: Comparative Physicochemical Properties

Key Differences Highlighted

- Metabolic Fate : The hydroxyl group in the target compound may facilitate phase II metabolism (e.g., glucuronidation), unlike the piperidine ester in , which undergoes rapid hydrolysis.

- Regulatory Status : The menthol analog in is GRAS (Generally Recognized As Safe) for fragrances, while the target compound’s regulatory status would depend on bioactivity data, currently unspecified.

Biological Activity

S-pyridin-2-yl (2S)-2-hydroxypropanethioate, a compound with the molecular formula C8H9NO2S, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring, a hydroxy group, and a thioester functional group, which contribute to its unique biological activities. The stereochemistry at the 2-position of the hydroxypropanethioate is crucial for its interactions with biological targets.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study highlighted the cytotoxic effects of related compounds, particularly 3-hydroxy-4-thiopyridones, which share structural similarities with this compound. These compounds showed potent activity against non-small cell lung cancer cells (NCI-H522) and were identified as inhibitors of histone deacetylases (HDACs), which are critical in cancer progression and cell cycle regulation .

The mechanisms underlying the biological activity of this compound can be attributed to several factors:

- Inhibition of HDACs : The compound has been shown to inhibit HDAC6 and HDAC8 selectively, leading to altered gene expression profiles that favor apoptosis in cancer cells .

- Impact on Cell Cycle : While this compound does not significantly modulate cell cycle distribution, it exerts cytostatic effects on specific cancer cell lines .

- Zinc-dependent Metalloenzyme Inhibition : The compound's ability to inhibit metalloenzymes involved in tumor growth further underscores its therapeutic potential .

Table 1: Summary of Biological Activities

Case Study Insights

A notable study involving the synthesis and evaluation of various thioether compounds demonstrated that those with structural similarities to this compound exhibited enhanced cytotoxic properties. These findings suggest that modifications to the compound’s structure could lead to improved efficacy against specific cancer types .

Safety and Toxicity Profile

While the antiproliferative effects are promising, understanding the safety profile is essential for potential therapeutic applications. Current data from PubChem indicate that further studies are needed to fully characterize the toxicity and safety parameters associated with this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.